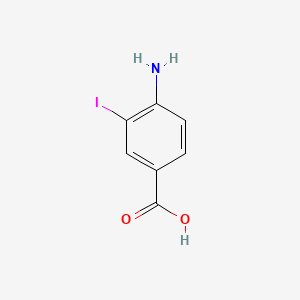

4-Amino-3-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85381. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLDDZRJTOXFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175450 | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-63-6 | |

| Record name | 4-Amino-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-iodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-iodobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 4-Amino-3-iodobenzoic acid, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical research. This document outlines its chemical properties, synthesis, and key applications, supported by experimental protocols and data visualizations to facilitate its use in a laboratory setting.

Core Chemical Data

The Chemical Abstracts Service (CAS) number for this compound is 2122-63-6 .[1][2][3][4][5] This unique identifier is crucial for unambiguous identification in chemical databases and regulatory submissions.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2122-63-6 | [1][2][3][4][5] |

| Molecular Formula | C7H6INO2 | [1][4][5] |

| Molecular Weight | 263.03 g/mol | [3][4][5] |

| IUPAC Name | This compound | [1][5] |

| InChI Key | FPLDDZRJTOXFCB-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)N | [5] |

| Purity | 98% (typical) | [4] |

Synthesis and Experimental Protocols

This compound is a valuable building block in organic synthesis, often utilized in the construction of more complex molecules. One notable application is in solid-phase synthesis to generate indole derivatives.

Example Protocol: Solid-Phase Synthesis of a Resin-Bound Indole Carboxamide

This protocol details the initial steps for the generation of a resin-bound 3-[2-(acetylamino)ethyl]-2-iodo-1H-indole-5-carboxamide, starting from Polystyrene-Rink resin and this compound.[4]

Materials:

-

Polystyrene-Rink resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Acetic anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the Polystyrene-Rink resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amide Coupling: In a separate vessel, pre-activate this compound with DIC and HOBt in DMF.

-

Add the activated acid solution to the deprotected resin and agitate at room temperature overnight to facilitate amide bond formation.

-

Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.

-

Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum.

This procedure yields the this compound coupled to the solid support, ready for subsequent cyclization and derivatization steps to form the target indole structure.

Logical Workflow for Solid-Phase Synthesis

The following diagram illustrates the logical workflow for the initial steps of the solid-phase synthesis described above.

Caption: Workflow for coupling this compound to a solid support.

Applications in Drug Discovery and Development

The structural motif of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the amino, iodo, and carboxylic acid groups provides multiple reaction handles for diversification. The iodo group, in particular, is a versatile substituent that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many drug candidates.

Safety Information

This compound is classified as a warning-level hazard.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Precautionary Statements:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

4-Amino-3-iodobenzoic acid molecular weight

An In-depth Technical Guide to 4-Amino-3-iodobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its applications in research and drug development, and outlines essential safety and handling procedures. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of technical data and methodologies.

Chemical and Physical Properties

This compound is a substituted aromatic compound characterized by an amino group, an iodine atom, and a carboxylic acid group attached to a benzene ring.[1] These functional groups impart specific reactivity and physical characteristics to the molecule, making it a versatile building block in organic chemistry.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2122-63-6 | [3][4] |

| Molecular Formula | C₇H₆INO₂ | [3][4] |

| Molecular Weight | 263.03 g/mol | [1][3][4][5][6][7] |

| Appearance | Light brown to yellowish crystalline powder | [1] |

| Melting Point | 206.0 to 210.0 °C / 288 °C | [1][8] |

| Boiling Point | 390.7 ± 37.0 °C (Predicted) | [8] |

| Density | 2.082 - 2.129 g/cm³ (Predicted) | [1][8] |

| Solubility | Soluble in water (50 g/L at 25°C). Moderately soluble in polar organic solvents like alcohols and ether. | [1][8][9] |

| InChI Key | FPLDDZRJTOXFCB-UHFFFAOYSA-N | [3][10] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from p-aminobenzoic acid ethyl ester.[4][8] This procedure is advantageous due to the use of inexpensive and readily available starting materials.[4]

Experimental Protocol

Step 1: Synthesis of this compound ethyl ester

-

Reactants:

-

p-Aminobenzoic acid ethyl ester (0.01 mol)

-

Potassium iodide (0.01 mol)

-

Sodium hypochlorite (oxidant, 0.02 mol)

-

Solvent: Water (5 mL) and anhydrous ethanol (15 mL)

-

-

Procedure:

-

In a suitable reaction flask, combine p-aminobenzoic acid ethyl ester, potassium iodide, water, and anhydrous ethanol.

-

Maintain the reaction temperature at 30°C.

-

Add sodium hypochlorite to the mixture.

-

Allow the reaction to proceed for 2 hours under heating.

-

The yield of this compound ethyl ester under these conditions can reach up to 90.2%.[4]

-

Step 2: Hydrolysis to this compound

-

Reactants:

-

This compound ethyl ester (from Step 1)

-

Lithium hydroxide solution

-

Methanol

-

Dilute hydrochloric acid

-

Dichloromethane

-

-

Procedure:

-

To the reaction flask containing this compound ethyl ester, add lithium hydroxide solution and methanol.

-

Remove the solvent under vacuum.

-

Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.

-

Combine the organic extracts, concentrate the solution, and purify the crude product by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent system to obtain pure this compound.[4][8]

-

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of organic molecules.[4][8] Its structural features, particularly the presence of amino, iodo, and carboxylic acid groups, allow for diverse chemical transformations.

-

Intermediate for Dyes and Pigments: It serves as a key precursor for the synthesis of active dyes and azo dyes.[4][8]

-

Pharmaceutical Synthesis: This compound is a crucial building block in the development of therapeutic agents. It is used in the synthesis of thiazolinones and benzimidazolone derivatives, which are scaffolds of interest in medicinal chemistry.[4][8] The related compound, 4-iodobenzoic acid, is known to participate in coupling reactions like Suzuki and Heck couplings, which are fundamental in constructing complex drug molecules, particularly for anti-inflammatory and anti-cancer agents.[2]

-

Other Industrial Applications: It is also utilized as an intermediate in the production of fragrances, various esters, and UV absorbers.[4][8]

Safety and Handling

This compound is associated with several hazards and requires careful handling to ensure laboratory safety.

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[12] Wear suitable protective clothing, gloves, and eye/face protection.[12][13][14] Avoid formation of dust and aerosols.[12][14]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[10] Store in a well-ventilated place and keep the container tightly closed.[13][14]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][13]

-

Skin Contact: Wash off with soap and plenty of water.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

-

-

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in various industrial applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound , 98% , 2122-63-6 - CookeChem [cookechem.com]

- 6. 4-Amino-3-Iodobenzoic AcidCAS #: 2122-63-6 [eforu-chemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 2122-63-6 [chemicalbook.com]

- 10. This compound | 2122-63-6 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. durhamtech.edu [durhamtech.edu]

Spectroscopic Profile of 4-Amino-3-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-iodobenzoic acid (CAS No: 2122-63-6). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The data provides insights into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-2 |

| ~7.6 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~5.5 (broad) | s | 2H | -NH₂ |

| >12 (very broad) | s | 1H | -COOH |

Note: Predicted values are based on established substituent effects on the benzene ring. Actual experimental values may vary.

¹³C NMR Spectral Data

PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1][2] The expected chemical shifts are presented below, based on the known effects of the substituents on the aromatic ring.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~152 | C-4 (C-NH₂) |

| ~140 | C-2 |

| ~125 | C-6 |

| ~118 | C-1 |

| ~115 | C-5 |

| ~90 | C-3 (C-I) |

Note: These are estimated values. The carbon atom attached to the iodine (C-3) is expected to be significantly shielded.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | N-H (Amine) | Asymmetric & Symmetric Stretching |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| 1700 - 1680 | C=O (Carboxylic Acid) | Stretching |

| 1620 - 1580 | N-H (Amine) | Bending |

| 1600 - 1450 | C=C (Aromatic Ring) | Stretching |

| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching |

| 1330 - 1250 | C-N (Aromatic Amine) | Stretching |

| Below 850 | C-H (Aromatic Ring) | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆INO₂), the expected molecular ion peak and other significant fragments are detailed below.

| m/z | Ion |

| 263.03 | [M]⁺ (Molecular Ion) |

| 246 | [M-OH]⁺ |

| 218 | [M-COOH]⁺ |

| 127 | [I]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the clear solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 400 MHz or higher for better resolution.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

-

Grinding: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Place the fine powder into a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

References

An In-depth Technical Guide to the ¹³C NMR of 4-Amino-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-3-iodobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes a high-quality predicted ¹³C NMR spectrum to facilitate structural elucidation and characterization. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and analytical chemistry by offering a foundational understanding of the expected spectral features of this compound.

Molecular Structure and Predicted ¹³C NMR Data

The structure of this compound, with the standard IUPAC numbering for the carbon atoms of the benzene ring, is presented below. The predicted ¹³C NMR chemical shifts are provided in the subsequent table. These predictions are based on established computational models that account for the electronic effects of the substituents on the aromatic ring.

Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-COOH) | 132.5 |

| C2 | 115.0 |

| C3 (C-I) | 90.1 |

| C4 (C-NH₂) | 150.2 |

| C5 | 141.8 |

| C6 | 111.9 |

| COOH | 169.8 |

Note: These are predicted values and may differ slightly from experimental results.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for obtaining the ¹³C NMR spectrum of an aromatic compound like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic carboxylic acids.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

-

Transfer: Transfer the clear solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at 39.52 ppm).[1]

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay can improve their signal intensity.

-

Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.[1]

Logical Workflow for NMR Analysis

The process of analyzing an NMR spectrum to elucidate a chemical structure follows a logical progression from sample preparation to final structure confirmation.

A generalized workflow for the spectroscopic analysis of chemical compounds.

This guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound. While the provided spectral data is predicted, the experimental protocols and analytical workflows are based on established practices in the field and should serve as a reliable reference for researchers.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Amino-3-iodobenzoic Acid

This technical guide provides a detailed overview of the primary synthetic route to this compound, a key intermediate in the pharmaceutical and dye industries.[1][2] The document outlines the reaction mechanism, presents quantitative data, and offers a comprehensive experimental protocol.

Overview of Synthetic Strategy

The most prevalent and efficient method for the synthesis of this compound involves a two-step process:

-

Electrophilic Iodination: The aromatic ring of a 4-aminobenzoic acid derivative, typically the ethyl ester, is directly iodinated.

-

Hydrolysis: The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

This approach is favored due to its use of readily available starting materials and generally high yields.[1][2] An alternative, though less direct for this specific molecule, is the Sandmeyer reaction, which is a versatile method for synthesizing aryl halides from aryl diazonium salts.[3][4][5]

Electrophilic Iodination of 4-Aminobenzoic Acid Ethyl Ester

The core of this synthesis is the regioselective introduction of an iodine atom onto the benzene ring at the position ortho to the activating amino group.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the incoming electrophile (the iodine cation, I⁺) is directed to the position ortho to the amino group. An oxidizing agent is used to generate the electrophilic iodine species from a source like potassium iodide.[4]

A proposed mechanism involves the in-situ generation of an electrophilic iodine species from potassium iodide (KI) using an oxidant such as sodium hypochlorite (NaOCl). This electrophilic iodine then attacks the electron-rich aromatic ring of the 4-aminobenzoic acid ethyl ester.

Quantitative Data

The following table summarizes the optimized reaction conditions and yield for the synthesis of the intermediate, this compound ethyl ester, as reported in the literature.[1][2]

| Parameter | Value |

| Starting Material | p-Aminobenzoic acid ethyl ester |

| Reagents | Potassium iodide (KI), Sodium hypochlorite (NaOCl) |

| Molar Ratio (Ester:KI:Oxidant) | 1 : 1 : 2 |

| Solvent | Water and Anhydrous Ethanol (5 mL : 15 mL) |

| Temperature | 30°C |

| Reaction Time | 2 hours |

| Yield | 90.2% |

Experimental Protocols

The following protocols are based on documented procedures.[1][2] Standard laboratory safety precautions should be followed.

Part A: Synthesis of this compound Ethyl Ester

-

Reaction Setup: In a suitable reaction flask, combine p-aminobenzoic acid ethyl ester (0.01 mol), potassium iodide (0.01 mol), 5 mL of water, and 15 mL of anhydrous ethanol.

-

Initiation: While stirring, bring the mixture to a temperature of 30°C.

-

Addition of Oxidant: Slowly add the oxidant (e.g., sodium hypochlorite solution, 0.02 mol) to the reaction mixture.

-

Reaction: Maintain the temperature at 30°C and continue stirring for 2 hours.

-

Work-up: Upon completion, the reaction mixture can be processed to isolate the crude ethyl ester product.

Part B: Hydrolysis to this compound

-

Reaction Setup: In a reaction flask, add the crude this compound ethyl ester from Part A, a solution of lithium hydroxide (LiOH) in water, and methanol.

-

Reaction: Stir the mixture at 30°C for 6 hours.

-

Solvent Removal: Remove the methanol and water under reduced pressure.

-

Acidification: Adjust the pH of the remaining aqueous solution to 3-5 using dilute hydrochloric acid. This will precipitate the product.

-

Extraction: Extract the product from the aqueous solution using dichloromethane (2 x 50 mL).

-

Purification: Combine the organic extracts, concentrate the solution, and purify the final product by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent system.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Alternative Synthetic Route: The Sandmeyer Reaction

While direct iodination is highly effective for this specific product, the Sandmeyer reaction represents a broader strategy for introducing halogens onto an aromatic ring.[3] This reaction proceeds in two main stages:

-

Diazotization: An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid) to form a diazonium salt.[6]

-

Displacement: The diazonium group, an excellent leaving group (N₂), is then displaced by a nucleophile. For iodination, the diazonium salt is treated with an iodide salt, such as potassium iodide.[4][5] This step for iodide does not typically require a copper catalyst, which is often necessary for other halogens.[4][5]

For the synthesis of this compound via this route, a suitable precursor would be 3,4-diaminobenzoic acid. However, selective diazotization of one amino group in the presence of another can be challenging. A more controlled, multi-step approach could involve starting with 4-amino-3-nitrobenzoic acid, performing the Sandmeyer reaction on the amino group, and then reducing the nitro group in a subsequent step. Given the efficiency of the direct iodination method, the Sandmeyer approach is generally more complex for this particular target molecule.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the direct electrophilic iodination of 4-aminobenzoic acid ethyl ester, followed by hydrolysis. This method offers high yields and utilizes accessible starting materials. The experimental protocol is straightforward, making it suitable for both academic research and industrial production. While the Sandmeyer reaction provides a classic alternative for aryl iodide synthesis, the direct iodination pathway is more efficient for this specific target.

References

Computational Investigations of 4-Amino-3-iodobenzoic Acid: A Technical Overview for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-iodobenzoic acid is a halogenated aromatic molecule with significant potential as a building block in the development of novel therapeutic agents and functional materials.[1][2] Its structural features—an aminobenzoic acid scaffold substituted with a sterically demanding and electronically influential iodine atom—make it a compelling subject for computational analysis. This technical guide provides an in-depth overview of the application of computational chemistry methods to elucidate the physicochemical properties, reactivity, and potential biological interactions of this compound. Detailed theoretical protocols for Density Functional Theory (DFT) and molecular docking are presented, alongside hypothetical yet representative data to illustrate the expected outcomes of such studies. This document serves as a resource for researchers seeking to leverage in silico techniques to accelerate the exploration of this compound and its derivatives.

Physicochemical and Computed Properties

A foundational aspect of any computational study is the characterization of the molecule's fundamental properties. These values, both experimental and computationally derived, inform all subsequent simulations.

| Property | Value | Source |

| Molecular Formula | C7H6INO2 | PubChem[3] |

| Molecular Weight | 263.03 g/mol | PubChem[3] |

| CAS Number | 2122-63-6 | PubChem[3] |

| InChIKey | FPLDDZRJTOXFCB-UHFFFAOYSA-N | Stenutz[4] |

| Canonical SMILES | C1=C(C=C(C(=C1)I)N)C(=O)O | PubChem |

| logP (Octanol/Water) | 2.36 | Stenutz[4] |

| Polar Surface Area | 63.3 Ų | PubChem[3] |

Theoretical Framework and Methodologies

Computational studies of molecules like this compound typically employ a range of techniques to probe electronic structure, conformational preferences, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

DFT is a robust quantum mechanical method used to determine the electronic structure of molecules. It is instrumental for optimizing molecular geometry and calculating a variety of spectroscopic and thermodynamic properties.

-

Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software.

-

Functional and Basis Set Selection: A suitable functional, such as B3LYP, is chosen for its balance of accuracy and computational cost in describing organic molecules.[5][6] A basis set like 6-311G+(d,p) is selected to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for anions and hydrogen bonding.[6][7]

-

Solvation Model: To simulate an aqueous environment, an implicit solvation model like the Solvation Model based on Density (SMD) is applied.[6][7]

-

Geometry Optimization: The energy of the molecular structure is minimized to find the lowest energy conformation (ground state).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as enthalpy and Gibbs free energy.

Caption: Workflow for DFT Geometry Optimization and Frequency Analysis.

The following table presents hypothetical, yet realistic, data obtained from a DFT calculation on this compound.

| Parameter | Predicted Value | Units |

| Electronic Energy | -1234.5678 | Hartrees |

| Enthalpy | -1234.4567 | Hartrees |

| Gibbs Free Energy | -1234.6789 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This is crucial for structure-based drug design. While specific targets for this compound are not extensively documented, related aminobenzoic acid derivatives have been studied as potential enzyme inhibitors.[8]

-

Protein Preparation: Obtain the 3D crystal structure of a target protein (e.g., Dihydrofolate Reductase, a common target for this class of compounds) from the Protein Data Bank (PDB).[8] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The DFT-optimized structure of this compound is used. Partial charges are assigned, and rotatable bonds are defined.

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized native ligand or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Caption: Standard workflow for a molecular docking simulation.

This table shows plausible results from docking this compound into a hypothetical enzyme active site.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -7.8 | ASP 27, LEU 54 | Hydrogen Bond, Hydrophobic |

| 2 | -7.5 | ILE 50, PHE 31 | Hydrophobic, π-π Stacking |

| 3 | -7.2 | SER 59, LEU 54 | Hydrogen Bond, Hydrophobic |

Application in Drug Discovery: A Conceptual Pathway

The structural motifs of this compound suggest its potential to interact with biological targets involved in cellular signaling. For instance, many kinase inhibitors feature an aminophenyl group. A computational study could be the first step in evaluating its potential as an inhibitor of a hypothetical signaling cascade, such as one initiated by a receptor tyrosine kinase (RTK).

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion and Future Directions

Computational studies provide a powerful, cost-effective framework for characterizing novel molecules like this compound. The methodologies outlined in this guide, from DFT to molecular docking, enable the prediction of key physicochemical properties and the generation of hypotheses regarding potential biological activity. The representative data illustrates how in silico analysis can guide further experimental work, such as chemical synthesis of derivatives and in vitro biological assays. Future computational work could expand to molecular dynamics simulations to study the stability of protein-ligand complexes over time or to Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for designing more potent analogues.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Amino-3-iodobenzoic acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-iodobenzoic acid, a halogenated derivative of para-aminobenzoic acid (PABA). It details the compound's historical discovery, initial synthesis, and subsequent development. This document presents a thorough compilation of its physicochemical and spectral properties in tabular format for ease of reference. Detailed experimental protocols for both its historical and contemporary synthesis are provided. Furthermore, this guide explores the compound's known biological activities, with a particular focus on its mechanism of action as an inhibitor of bacterial RNA polymerase, illustrated through a signaling pathway diagram. This guide is intended to be an essential resource for researchers and professionals engaged in the study and application of this versatile molecule in medicinal chemistry, organic synthesis, and drug development.

Introduction and Historical Context

This compound, a substituted derivative of the biologically significant para-aminobenzoic acid (PABA), has emerged as a valuable intermediate in the synthesis of various dyes and pharmacologically active compounds. While the precise historical details of its initial discovery are not extensively documented in readily available modern literature, its development can be situated within the broader scientific exploration of halogenated aromatic compounds in the late 19th and early 20th centuries.

The introduction of an iodine atom at the 3-position of the PABA scaffold significantly modifies its electronic and steric properties. This substitution has been leveraged to create molecules with specific biological activities and to serve as a handle for further synthetic transformations. The Beilstein Handbook, a major database of organic compounds, references the initial preparation of this compound, pointing to early work in the field of aromatic chemistry.[1] Although the original publication by Wheeler and Liddle is not readily accessible in digital archives, their work represents a foundational step in the exploration of iodinated aminobenzoic acids.

The primary historical method for synthesizing such compounds often involved the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt. This classical approach provided a reliable means to introduce iodine onto the aromatic ring, paving the way for the investigation of its effects on the molecule's properties and reactivity.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and development. The key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2122-63-6 | [1] |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Melting Point | 208 °C | |

| Appearance | Solid | |

| Solubility | Soluble in water | |

| pKa | 4.51±0.10 (Predicted) | |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (DMSO-d6) | δ 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d6) | δ 167.9 (C=O), 153.5 (C-NH₂), 131.7 (Ar-C), 117.3 (Ar-C), 113.0 (Ar-C) |

| Infrared (IR) | Characteristic peaks for N-H, C=O, C-N, and C-I bonds are expected. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 263. Fragmentation would likely involve loss of COOH, I, and NH₂. |

Experimental Protocols

Historical Synthesis: Diazotization of p-Aminobenzoic Acid

This protocol is based on the classical methods for the synthesis of aryl iodides from anilines, which was a common approach in the early 20th century.

Experimental Protocol:

-

Diazotization: Dissolve p-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.

-

Isolation: After the reaction is complete, the crude 4-iodo-benzoic acid will precipitate. Collect the solid by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-iodobenzoic acid.

-

Amination (Hypothetical step for historical context): The introduction of the amino group at the 4-position while an iodo group is at the 3-position would have likely involved a multi-step synthesis starting from a different precursor, as direct amination of an iodinated benzoic acid would be challenging. A more plausible historical route would involve the nitration of an appropriate precursor followed by reduction of the nitro group to an amine.

Caption: Conceptual workflow for a historical synthesis route.

Modern Synthesis of this compound

This contemporary method utilizes readily available starting materials and offers a high yield.[3]

Experimental Protocol:

-

Esterification and Iodination: In a reaction flask, combine p-aminobenzoic acid ethyl ester (1 equivalent) and potassium iodide (1 equivalent) in a solvent mixture of water and anhydrous ethanol.

-

Add sodium hypochlorite solution (2 equivalents) as an oxidant to the mixture under heating. The reaction is maintained at 30°C for 2 hours to yield this compound ethyl ester.[3] A yield of up to 90.2% can be achieved with this method.[3]

-

Hydrolysis: To the resulting ethyl ester, add a solution of lithium hydroxide in methanol and stir at 30°C for 6 hours.[3]

-

Work-up and Purification: Remove the solvent under vacuum. Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.[3]

-

Extract the product with dichloromethane (2 x 50 mL).[3]

-

Combine the organic extracts, concentrate, and purify by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent to obtain pure this compound.[3]

Caption: Workflow for the modern synthesis of this compound.

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their biological activities. Notably, the parent compound has been reported to possess tuberculostatic activity, meaning it can inhibit the growth of mycobacteria.

The primary mechanism of its antibacterial action is believed to be the inhibition of bacterial RNA polymerase (RNAP).[4] RNAP is a crucial enzyme responsible for transcribing genetic information from DNA to RNA, a fundamental step in protein synthesis and cell viability. By targeting this essential enzyme, this compound can effectively halt bacterial proliferation.

The proposed mechanism of inhibition involves the binding of the molecule to the bacterial RNAP, likely at or near the active site, thereby preventing the initiation or elongation of the RNA transcript. While the precise binding site and interactions for this compound have not been fully elucidated, the general mechanism of action for many RNAP inhibitors provides a framework for understanding its activity.

Caption: Inhibition of bacterial transcription by this compound.

Conclusion

This compound, a molecule with historical roots in the early explorations of aromatic chemistry, continues to be a compound of interest for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the unique properties imparted by the iodo- and amino-substituents, makes it a versatile building block for the development of novel compounds. The established tuberculostatic activity and the proposed mechanism of action as a bacterial RNA polymerase inhibitor highlight its potential as a lead structure for the design of new antibacterial agents. This technical guide has provided a consolidated resource of its known properties, synthesis, and biological activity to aid future research and development endeavors.

References

- 1. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Properties of 4-Amino-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and known properties of 4-Amino-3-iodobenzoic acid (AIA), a significant benzoic acid derivative. This document collates essential physicochemical data, outlines detailed experimental protocols, and visualizes key processes, serving as a vital resource for professionals engaged in chemical synthesis, pharmaceutical development, and scientific research.

Core Physicochemical Properties

This compound is a crystalline solid, appearing as a light brown to yellowish powder.[1] Its molecular structure, featuring an amino group, a carboxylic acid group, and an iodine atom on a benzene ring, imparts it with moderate solubility in polar solvents like water, and better solubility in organic solvents such as alcohols and ethers.[1] The solubility is temperature-dependent, generally increasing with a rise in temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 2122-63-6 | [2][3] |

| Molecular Formula | C₇H₆INO₂ | [2][3] |

| Molecular Weight | 263.03 g/mol | [1][2] |

| Appearance | Light brown to yellowish crystalline powder | [1] |

| Melting Point | 206 - 210 °C | [4] |

| Boiling Point (Predicted) | 390.7 ± 37.0 °C | [4] |

| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.51 ± 0.10 | [4] |

| Water Solubility (25°C) | 50 g/L | [4] |

| InChI | InChI=1S/C7H6INO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | [2] |

| SMILES | C1=CC(=C(C=C1C(=O)O)I)N | [2] |

Synthesis and Purification

This compound is a key intermediate in the synthesis of various dyes, fragrances, and pharmaceuticals.[3] A common synthetic route involves the iodination of an aminobenzoic acid derivative followed by hydrolysis.[3]

Experimental Protocol: Synthesis of this compound

This protocol details a two-step synthesis process starting from p-aminobenzoic acid ethyl ester.[3]

Step 1: Synthesis of this compound ethyl ester

-

Reactants:

-

p-Hydroxybenzoic acid ethyl ester (0.01 mol)

-

Potassium iodide (0.01 mol)

-

Sodium hypochlorite (oxidant, 0.02 mol)

-

Solvent: Water (5 mL) and anhydrous ethanol (15 mL)

-

-

Procedure:

-

Combine the reactants in a suitable reaction vessel.

-

Maintain the reaction temperature at 30°C.

-

Allow the reaction to proceed for 2 hours under heating.

-

This method is reported to yield up to 90.2% of this compound ethyl ester and is considered environmentally friendly.[3]

-

Step 2: Hydrolysis to this compound

-

Reactants:

-

This compound ethyl ester (from Step 1)

-

Lithium hydroxide solution

-

Methanol

-

-

Procedure:

-

In a reaction flask, combine this compound ethyl ester, lithium hydroxide solution, and methanol.

-

Stir the mixture at 30°C for 6 hours.[3]

-

Remove the solvent under vacuum.

-

Adjust the pH of the residue to 3-5 using dilute hydrochloric acid.[3]

-

Extract the product with dichloromethane (2 x 50 mL).[3]

-

Concentrate the combined organic extracts.

-

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel.

-

Eluent: A mixture of dichloromethane and methanol in a 15:1 ratio (V/V).[3]

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the concentrated extract from the synthesis step in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the dichloromethane:methanol mixture.

-

Collect the fractions containing the pure this compound.

-

Evaporate the solvent to obtain the purified product.

-

Spectroscopic and Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[6]

-

-

Referencing: Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, translucent pellet.[5]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H (Amine) | Symmetric & Asymmetric Stretching |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600 | N-H (Amine) | Bending |

| 1600 - 1450 | C=C (Aromatic Ring) | Stretching |

| ~1300 | C-O (Carboxylic Acid) | Stretching |

| ~1250 | C-N (Aromatic Amine) | Stretching |

| Below 800 | C-I | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a stock solution by dissolving the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL. Further dilute this solution to the microgram per mL range. For positive ion mode, 0.1% formic acid can be added to enhance protonation.[5]

-

Infusion: Introduce the diluted sample solution into the ESI source of the mass spectrometer, often via a liquid chromatography (LC) system.[5]

-

Data Acquisition: Acquire the mass spectrum, analyzing the mass-to-charge ratio (m/z) of the resulting ions.[5]

Biological Activity and Potential Signaling Pathways

Derivatives of p-aminobenzoic acid (PABA) are known for their biological activities, including antibacterial and tuberculostatic effects.[3][7] The primary mechanism of action for this class of compounds is believed to be the inhibition of the folate biosynthesis pathway, which is essential for the survival of many microorganisms, including Mycobacterium tuberculosis.[8][9]

Proposed Mechanism of Action: Inhibition of Folate Biosynthesis

This compound, as an analog of PABA, is hypothesized to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[7][10] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial intermediate in the synthesis of folic acid.[10] By blocking this step, this compound can disrupt the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and certain amino acids, ultimately leading to the inhibition of microbial growth.[8]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2] It may also cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting intracellular p-aminobenzoic acid production potentiates the anti-tubercular action of antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

An In-depth Technical Guide to 4-Amino-3-iodobenzoic Acid Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-iodobenzoic acid is a halogenated aromatic amino acid that serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom, provides multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the iodine atom is of particular interest as it can modulate the compound's physicochemical properties and engage in halogen bonding, a non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, physicochemical properties, biological activities, and potential mechanisms of action. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development in this area.

Physicochemical Properties

The physicochemical properties of this compound and its simple ester derivatives are summarized in the table below. These properties are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |

| This compound | C₇H₆INO₂ | 263.03 | 206 | 1.4 |

| Methyl 4-amino-3-iodobenzoate | C₈H₈INO₂ | 277.06 | 86-91 | 1.7 |

| Ethyl 4-amino-3-iodobenzoate | C₉H₁₀INO₂ | 291.09 | 79-80 | 2.1 |

Synthesis of this compound and its Derivatives

Synthesis of this compound

A common synthetic route to this compound involves the iodination of an aminobenzoate precursor followed by hydrolysis.[1]

Materials:

-

p-Aminobenzoic acid ethyl ester

-

Potassium iodide (KI)

-

Sodium hypochlorite (NaOCl) solution

-

Water

-

Anhydrous ethanol

-

Dichloromethane

-

Methanol

-

Lithium hydroxide (LiOH) solution

-

Dilute hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure: [1]

-

Iodination: In a reaction flask, dissolve p-aminobenzoic acid ethyl ester (0.01 mol) and potassium iodide (0.01 mol) in a mixture of 5 mL of water and 15 mL of anhydrous ethanol.

-

Add sodium hypochlorite solution (0.02 mol) as the oxidant.

-

Heat the reaction mixture at 30°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude ethyl 4-amino-3-iodobenzoate can be isolated. The reported yield for this method is up to 90.2%.[1]

Procedure: [1]

-

In a reaction flask, add the synthesized ethyl 4-amino-3-iodobenzoate, lithium hydroxide solution, and methanol.

-

Stir the mixture at 30°C for 6 hours.

-

Remove the solvent under reduced pressure.

-

Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.

-

Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, concentrate, and purify by silica gel column chromatography using a mixture of dichloromethane and methanol (15:1 v/v) as the eluent to obtain pure this compound.

Synthesis of Amide Derivatives

Amide derivatives of this compound can be synthesized through standard amide coupling reactions. The following is a general protocol that can be adapted for various amines.

Materials:

-

This compound

-

Amine of choice

-

Coupling reagent (e.g., HATU, EDC/HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure (using HATU): [2]

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0°C.

-

Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) and stir for 15-30 minutes for pre-activation.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up the reaction by quenching with water and extracting the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of synthesized compounds. The following table summarizes key spectroscopic data for representative this compound derivatives.

| Compound | 1H NMR (Solvent) δ [ppm] | 13C NMR (Solvent) δ [ppm] | IR ν [cm⁻¹] |

| Ethyl 4-amino-3-iodobenzoate | (CDCl₃) 1.36 (t, 3H), 4.32 (q, 2H), 4.51 (br s, 2H), 6.70 (d, 1H), 7.72 (dd, 1H), 8.21 (d, 1H) | Not explicitly reported | Not explicitly reported |

| 4-((2-Hydroxy-5-iodobenzylidene)amino)benzoic acid | (DMSO-d₆) 6.84 (d, 1H), 7.44-7.48 (m, 2H), 7.70 (dd, 1H), 7.99-8.03 (m, 2H), 8.04 (d, 1H), 8.92 (s, 1H), 12.64 (s, 1H), 12.96 (s, 1H) | (DMSO-d₆) 81.08, 119.64, 121.74, 122.12, 129.16, 130.93, 140.04, 141.81, 152.26, 160.00, 163.20, 167.02 | 1680 (C=O), 1593 (C=N) |

Biological Activities and Potential Applications

Derivatives of 4-aminobenzoic acid have been investigated for a range of biological activities, and the introduction of an iodine atom can significantly influence their therapeutic potential.

Anticancer Activity

Several studies have highlighted the potential of iodo-substituted aromatic compounds as anticancer agents. For instance, novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which can be conceptually derived from this compound, have demonstrated significant cytotoxic activity against various human cancer cell lines.[3]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 3d (a 6-iodo-2-methylquinazolin-4-(3H)-one derivative) | HeLa (Cervical Cancer) | 10 |

| 3e (a 6-iodo-2-methylquinazolin-4-(3H)-one derivative) | T98G (Glioblastoma) | 12 |

| 3h (a 6-iodo-2-methylquinazolin-4-(3H)-one derivative) | T98G (Glioblastoma) | 22 |

Antimicrobial Activity

Hydrazone derivatives of iodobenzoic acids have shown promising antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] While the specific derivatives in the cited study were not from this compound, it highlights a promising avenue for derivatization.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound derivatives are still under investigation, related compounds, particularly kinase inhibitors, provide valuable insights. The benzamide moiety is a known pharmacophore in inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

For example, Sorafenib, a multi-kinase inhibitor, targets the RAF/MEK/ERK signaling pathway.[4] This pathway is crucial for cell proliferation and survival. It is plausible that appropriately designed derivatives of this compound could also function as kinase inhibitors, targeting similar pathways.

Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway that is often targeted by kinase inhibitors.

Caption: Proposed inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Workflows

To aid in the practical application of the information provided, the following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound derivatives.

Caption: Workflow for the synthesis of amide derivatives.

Caption: Workflow for spectroscopic analysis.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological activities of its derivatives, supported by detailed experimental protocols and spectroscopic data. The presented information serves as a foundation for further research and development, enabling scientists to explore the full potential of this promising class of molecules. The ease of derivatization at multiple positions offers a powerful tool for fine-tuning biological activity and optimizing pharmacokinetic properties in the pursuit of new and effective therapeutic agents.

References

- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3-iodobenzoic Acid

Abstract

This document provides detailed protocols for the synthesis of 4-Amino-3-iodobenzoic acid, a significant intermediate in the production of various dyes and pharmaceuticals.[1][2] The synthesis commences from the readily available starting material, p-aminobenzoic acid ethyl ester, and proceeds through a two-step reaction sequence: electrophilic iodination followed by ester hydrolysis. This method is presented as an environmentally conscious approach, yielding the desired product in high purity.[1][2]

Introduction

This compound (CAS No: 2122-63-6) is a crucial building block in organic synthesis, particularly in the preparation of thiazolinone and benzimidazolone derivatives, which are utilized in the dye industry.[1][2] Its applications also extend to the synthesis of active and azo dyes, fragrances, various esters, and UV absorbers.[1] The described synthetic route offers a practical and efficient method for laboratory-scale preparation.

Overall Reaction Scheme

The synthesis of this compound from p-aminobenzoic acid ethyl ester is a two-step process:

-

Iodination: p-Aminobenzoic acid ethyl ester is first iodinated at the position ortho to the amino group to yield ethyl 4-amino-3-iodobenzoate.

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-amino-3-iodobenzoate

This procedure details the iodination of p-aminobenzoic acid ethyl ester using potassium iodide as the iodine source and sodium hypochlorite as the oxidant.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Quantity |

| p-Aminobenzoic acid ethyl ester | 165.19 | 0.01 | 1.65 g |

| Potassium Iodide (KI) | 166.00 | 0.01 | 1.66 g |

| Sodium Hypochlorite (NaClO) | 74.44 | 0.02 | (Varies) |

| Anhydrous Ethanol | 46.07 | - | 15 mL |

| Water | 18.02 | - | 5 mL |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Thermometer

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, dissolve 0.01 mol of p-aminobenzoic acid ethyl ester and 0.01 mol of potassium iodide in a solvent mixture of 15 mL of anhydrous ethanol and 5 mL of water.[1][2]

-

Slowly add 0.02 mol of sodium hypochlorite solution as the oxidant to the reaction mixture.

-

Maintain the reaction at 30°C with continuous stirring for 2 hours.[1][2]

-

Upon completion, the crude ethyl 4-amino-3-iodobenzoate can be isolated. The reported yield for this step is up to 90.2%.[1][2]

Part 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product using lithium hydroxide.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount |

| Ethyl 4-amino-3-iodobenzoate | 291.09 | (Varies) |

| Lithium Hydroxide (LiOH) solution | 23.95 | (Varies) |

| Methanol | 32.04 | (Varies) |

| Dilute Hydrochloric Acid (HCl) | 36.46 | (Varies) |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL |

| Silica Gel | - | (Varies) |

Equipment:

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, combine the crude ethyl 4-amino-3-iodobenzoate obtained from Part 1, a lithium hydroxide solution, and methanol.[1][2]

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1][2]

-

Adjust the pH of the remaining aqueous solution to 3-5 by the careful addition of dilute hydrochloric acid.[1][2]

-

Extract the product from the aqueous layer with dichloromethane (2 x 50 mL).[1][2]

-

Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane and methanol (15:1 v/v) to obtain pure this compound.[1][2]

Data Summary

Table 1: Reaction Conditions and Yield for the Synthesis of Ethyl 4-amino-3-iodobenzoate

| Parameter | Value |

| Temperature | 30°C |

| Reaction Time | 2 hours |

| Solvent System | Ethanol/Water |

| Molar Ratio (Ester:KI:NaClO) | 1:1:2 |

| Maximum Yield | 90.2% |

Table 2: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| p-Aminobenzoic acid ethyl ester | 94-09-7 | C₉H₁₁NO₂ | 165.19 |

| Ethyl 4-amino-3-iodobenzoate | 62875-84-7 | C₉H₁₀INO₂ | 291.09[3] |

| This compound | 2122-63-6 | C₇H₆INO₂ | 263.03[1][4][5] |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

The Versatility of 4-Amino-3-iodobenzoic Acid in Organic Synthesis: A Guide for Researchers

Introduction: 4-Amino-3-iodobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amine, a carboxylic acid, and an iodine atom on a benzene ring, allows for a wide range of chemical transformations. The electron-donating amino group and the electron-withdrawing carboxylic acid group modulate the reactivity of the aromatic ring, while the iodo substituent serves as an excellent leaving group for various cross-coupling reactions. This application note provides an overview of its utility, along with detailed protocols for key synthetic transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 2122-63-6[1] |

| Molecular Formula | C₇H₆INO₂[1] |

| Molecular Weight | 263.03 g/mol [1] |

| Appearance | Light brown to yellowish crystalline powder[2] |

| Melting Point | 288 °C[2] |

| Solubility | Moderately soluble in water and soluble in organic solvents like alcohols and ether[2]. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[3]. |

Application Notes

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[4] The presence of the iodo group ortho to the amino group and meta to the carboxylic acid allows for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl compounds. This compound can be coupled with a wide range of arylboronic acids to generate 4-amino-3-arylbenzoic acid derivatives. These scaffolds are prevalent in many biologically active molecules. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides, often allowing for milder reaction conditions.[5]

-

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] The coupling of this compound with various alkynes provides access to 4-amino-3-(alkynyl)benzoic acids, which are versatile intermediates for the synthesis of heterocycles and other complex molecules.

-

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds.[1][7] While traditionally requiring harsh conditions, modern modifications have made it a more viable synthetic tool. This compound can undergo Ullmann-type reactions to introduce a variety of substituents at the 3-position.